N-tert-butyl isoquine is a novel compound classified as a 4-aminoquinoline derivative, primarily developed as an antimalarial drug candidate. It was designed to serve as an alternative to existing medications like amodiaquine, aiming to reduce toxicity while maintaining or enhancing efficacy against malaria. The compound has shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, both in vitro and in vivo studies. Its development is part of a collaborative effort involving academic institutions and pharmaceutical companies, notably GlaxoSmithKline and the Medicines for Malaria Venture .
The synthesis of N-tert-butyl isoquine involves a two-step process that begins with readily available starting materials. The key reaction in this synthesis is the Mannich reaction, which has been optimized to improve yields and purity. The initial synthetic route faced challenges related to these factors, but subsequent modifications have led to a scalable and cost-effective industrial production method. This optimized synthesis ensures careful control of reaction conditions to maintain compound stability and achieve high purity levels .
N-tert-butyl isoquine has a molecular formula of and a molecular weight of approximately 355.9 g/mol. The IUPAC name for this compound is 2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol.
The structure features a chloroquinoline moiety which is critical for its biological activity .
N-tert-butyl isoquine can undergo various chemical reactions that are essential for its functionalization and modification:
N-tert-butyl isoquine exerts its antimalarial effects by disrupting the heme detoxification process within Plasmodium falciparum. The compound binds to free heme, preventing its polymerization into hemozoin, which is crucial for the parasite's survival. This interference leads to an accumulation of toxic heme in the parasite, ultimately resulting in cell death .
The compound's stability and reactivity profile are influenced by its molecular structure, particularly the presence of functional groups that facilitate interactions with biological targets.
N-tert-butyl isoquine has several scientific applications:
The development of N-tert-butyl isoquine (GSK369796) exemplifies the success of public-private partnerships (PPPs) in addressing neglected tropical diseases. This compound emerged from a tripartite collaboration between academics at the University of Liverpool, the non-profit product development partnership Medicines for Malaria Venture (MMV), and the pharmaceutical company GlaxoSmithKline. This alliance pooled resources for medicinal chemistry, preclinical profiling, and clinical translation, creating a streamlined pathway from concept to candidate selection [4] [5].
A critical enabler was the Tres Cantos Antimalarial Set (TCAMS), a GlaxoSmithKline initiative that made >13,000 compounds with confirmed antiplasmodial activity publicly accessible. While N-tert-butyl isoquine itself was not derived from TCAMS, this open-access library exemplified the collaborative ethos that accelerated antimalarial discovery. The dataset facilitated cross-institutional screening and mechanistic studies, reducing duplication and leveraging diverse expertise against Plasmodium resistance [5].
The PPP model specifically addressed three barriers in antimalarial development:
| Table 1: Collaborative Contributions to N-tert-Butyl Isoquine Development | Partner | Role | Key Contribution |
|---|---|---|---|
| University of Liverpool | Medicinal Chemistry | Rational design, synthesis, and initial SAR profiling | |
| Medicines for Malaria Venture (MMV) | Funding & Coordination | Target product profile alignment, preclinical-to-clinical bridging | |
| GlaxoSmithKline | Industrial Development | Scalable synthesis, comprehensive preclinical dossier |
N-tert-butyl isoquine originated from systematic efforts to overcome the toxicity limitations of amodiaquine, a 4-aminoquinoline antimalarial withdrawn due to hepatotoxicity and agranulocytosis linked to quinone-imine metabolites. Researchers applied structure-toxicity relationship principles to modify the amodiaquine scaffold:
| Table 2: Structural Evolution from Amodiaquine to N-tert-Butyl Isoquine | Compound | Core Structure | Metabolic Liability | Design Modification |
|---|---|---|---|---|
| Amodiaquine | 4'-Hydroxyaniline Mannich base | Quinone-imine formation via CYP2C8 | Not applicable | |
| Isoquine | 4'-tert-Butylaniline Mannich base | Reduced quinone-imine risk | Hydroxyl replaced with tert-butyl | |
| N-tert-butyl isoquine | 4-(N-tert-butylpiperazin-1-yl)quinoline | Minimal N-dealkylation | Mannich base replaced with stable piperazine; tert-butyl blocks metabolic oxidation |
Candidate selection of N-tert-butyl isoquine adhered to the Target Candidate Profile (TCP) framework established by MMV, focusing on asexual blood-stage eradication (TCP-1). Key criteria included:
N-tert-butyl isoquine demonstrated nanomolar inhibitory activity against both chloroquine-sensitive (Plasmodium falciparum D6: IC₅₀ = 12 nM) and chloroquine-resistant (P. falciparum W2: IC₅₀ = 16 nM) strains. This resilience was attributed to its ability to avoid PfCRT-mediated efflux—a primary chloroquine resistance mechanism—due to structural differences in the side chain [4].
Comparative preclinical studies in mice, rats, and dogs assessed parameters critical for infrequent dosing:
| Table 3: Pharmacokinetic Comparison of 4-Aminoquinolines in Preclinical Models | Parameter | N-tert-butyl isoquine | Chloroquine | Amodiaquine |
|---|---|---|---|---|
| Blood-to-plasma ratio | 1.6 | 2.5–5.0 | 1.1 | |
| Plasma clearance (mL/min/kg) | 28 (mouse) | 15 (mouse) | 38 (mouse) | |
| Volume of distribution (L/kg) | 5.0 (mouse) | 200 (mouse) | 22 (mouse) | |
| Oral bioavailability (%) | 47 (rat) | >90 (rat) | 38 (rat) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6